molecular formula C24H23N5O4 B10941977 furan-2-yl(4-{[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}piperazin-1-yl)methanone

furan-2-yl(4-{[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}piperazin-1-yl)methanone

Cat. No.: B10941977
M. Wt: 445.5 g/mol
InChI Key: GHWBGFVNKAMCOC-UHFFFAOYSA-N
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Description

The compound [4-(2-FURYLCARBONYL)PIPERAZINO][6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is a complex organic molecule that features a combination of piperazine, pyrazolopyridine, and furylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-FURYLCARBONYL)PIPERAZINO][6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE typically involves multiple steps:

    Formation of the Pyrazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrazolopyridine core.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Addition of the Furylcarbonyl Group: The final step involves the acylation of the piperazine nitrogen with a furylcarbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

[4-(2-FURYLCARBONYL)PIPERAZINO][6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE: can undergo various chemical reactions, including:

    Oxidation: The furylcarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The methoxyphenyl group can be reduced to a phenyl group.

    Substitution: The piperazine nitrogen can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

[4-(2-FURYLCARBONYL)PIPERAZINO][6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Chemical Biology: It serves as a probe to study various biochemical pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of [4-(2-FURYLCARBONYL)PIPERAZINO][6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-FURYLCARBONYL)PIPERAZINO][6-(4-HYDROXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE
  • [4-(2-FURYLCARBONYL)PIPERAZINO][6-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE

Uniqueness

The uniqueness of [4-(2-FURYLCARBONYL)PIPERAZINO][6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the furylcarbonyl group, methoxyphenyl group, and piperazine ring makes it distinct from other similar compounds.

Properties

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

IUPAC Name

furan-2-yl-[4-[6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H23N5O4/c1-27-22-19(15-25-27)18(14-20(26-22)16-5-7-17(32-2)8-6-16)23(30)28-9-11-29(12-10-28)24(31)21-4-3-13-33-21/h3-8,13-15H,9-12H2,1-2H3

InChI Key

GHWBGFVNKAMCOC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

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